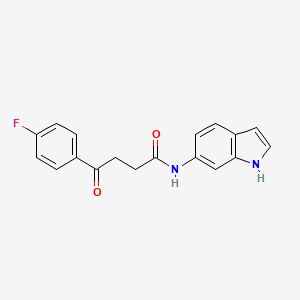
4-(4-fluorophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide is a synthetic organic compound that features a fluorophenyl group and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Coupling Reaction: The final step involves coupling the indole and fluorophenyl intermediates through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-fluorophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(4-fluorophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-(4-fluorophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
4-(4-fluorophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide can be compared with other similar compounds, such as:
4-(4-chlorophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide: Similar structure but with a chlorine atom instead of fluorine.
4-(4-bromophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide: Similar structure but with a bromine atom instead of fluorine.
4-(4-methylphenyl)-N-(1H-indol-6-yl)-4-oxobutanamide: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-14-4-1-13(2-5-14)17(22)7-8-18(23)21-15-6-3-12-9-10-20-16(12)11-15/h1-6,9-11,20H,7-8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTOLGOHUNQDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)NC(=O)CCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-fluorophenyl)methoxy]-N-[4-(propan-2-ylcarbamoylamino)phenyl]propanamide](/img/structure/B7429070.png)
![1-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-3-(2,6-dimethyl-3-nitrophenyl)urea](/img/structure/B7429082.png)
![[5-Chloro-2-[(1-methylimidazol-2-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7429089.png)
![1-[2-(4-Benzylpiperazin-1-yl)ethyl]-3-(2,6-dimethyl-3-nitrophenyl)urea](/img/structure/B7429096.png)
![N-(2,6-dimethyl-3-nitrophenyl)-4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B7429106.png)
![N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine](/img/structure/B7429109.png)
![N-[4-[4-(2,2,4-trimethyl-3-oxopiperazin-1-yl)sulfonylphenyl]phenyl]acetamide](/img/structure/B7429111.png)
![[6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate](/img/structure/B7429122.png)

![5-[5-(2,2-Dicyclopropylethyl)-1,2,4-oxadiazol-3-yl]-2-(methoxymethyl)pyrimidin-4-amine](/img/structure/B7429131.png)
![Methyl 3-[3-[4-amino-2-(methoxymethyl)pyrimidin-5-yl]-1,2,4-oxadiazol-5-yl]cyclohexane-1-carboxylate](/img/structure/B7429139.png)
![1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone](/img/structure/B7429155.png)
![1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7429157.png)
![methyl 2-[2-chloro-4-(4,5,6,7-tetrahydro-1H-indole-2-carbonylamino)phenoxy]acetate](/img/structure/B7429164.png)
